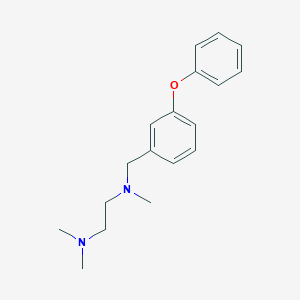![molecular formula C15H16FNO2S2 B6023176 N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B6023176.png)
N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide, also known as FLEB, is a chemical compound that has been extensively studied for its potential use in scientific research. FLEB is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide exerts its effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. It has also been found to have antioxidant and anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce oxidative stress in cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in a range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound has also been found to induce cell death in various cancer cell lines, making it a potential anticancer agent.
实验室实验的优点和局限性
One of the main advantages of N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide is its versatility. It can be used to study a range of biological processes and has been found to have a range of effects. This compound is also relatively easy to synthesize, making it accessible to researchers. However, this compound has some limitations. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. This compound has also been found to have some toxicity in certain cell lines, which can limit its use in certain applications.
未来方向
There are several future directions for research on N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide. One area of interest is the potential use of this compound as an anticancer agent. Further studies are needed to investigate the mechanisms by which this compound induces cell death and to determine its efficacy in vivo. Another area of interest is the potential use of this compound as an anti-inflammatory agent. Further studies are needed to investigate the effects of this compound on inflammation in vivo and to determine its potential use in the treatment of inflammatory diseases. Finally, there is potential for the development of this compound derivatives with improved solubility and reduced toxicity, which could expand its use in scientific research.
合成方法
The synthesis of N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide involves the reaction of 4-fluoroacetophenone with methylthioacetic acid, followed by the reaction of the resulting product with benzenesulfonyl chloride. The final product is obtained by recrystallization from ethanol. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
科学研究应用
N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide has been found to have a range of scientific research applications. It has been used as a tool to study the role of various biological processes, including inflammation, oxidative stress, and cell death. This compound has also been used to investigate the mechanisms of action of various drugs and to explore potential drug targets.
属性
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S2/c1-11(12-3-5-13(16)6-4-12)17-21(18,19)15-9-7-14(20-2)8-10-15/h3-11,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCHCTHDSYAEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide](/img/structure/B6023094.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6023104.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6023112.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}propanamide](/img/structure/B6023125.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6023129.png)
![ethyl 1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6023136.png)
![2-(2-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6023139.png)
![N-cyclohexyl-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6023146.png)
![2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6023155.png)
![4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one](/img/structure/B6023170.png)
![N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6023180.png)

![4-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023194.png)
![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6023198.png)